molecular formula C13H18N2O5S B2802722 (S)-2-(4-acetamidophenylsulfonamido)-3-methylbutanoic acid CAS No. 64527-18-0

(S)-2-(4-acetamidophenylsulfonamido)-3-methylbutanoic acid

Cat. No. B2802722
CAS RN: 64527-18-0
M. Wt: 314.36
InChI Key: DSOOEHVNCNKAPL-UHFFFAOYSA-N
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Description

“(S)-2-(4-acetamidophenylsulfonamido)-3-methylbutanoic acid” is a chemical compound with the molecular formula C16H16N2O5S . Its molecular weight is 348.40 g/mol . .


Molecular Structure Analysis

The molecular structure of “(S)-2-(4-acetamidophenylsulfonamido)-3-methylbutanoic acid” is represented by the formula C16H16N2O5S . The exact structure would require more detailed information such as NMR or X-ray crystallography data, which is not available in the search results.

Scientific Research Applications

Environmental Degradation and Monitoring

Microbial Degradation

Polyfluoroalkyl chemicals, which include derivatives of the mentioned compound, undergo microbial degradation in the environment. This process transforms them into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), compounds of concern due to their persistence and potential toxic effects. Understanding microbial degradation pathways is essential for evaluating the environmental fate and effects of these chemicals and their precursors (Liu & Avendaño, 2013).

Analytical Methodologies

Developing and evaluating analytical methodologies to detect precursors and degradation products of polyfluoroalkyl substances in environmental samples is crucial. This involves studying the experimental setups, sampling methods, and analytical techniques, which are pivotal for monitoring their presence and understanding their environmental impact (Liu & Avendaño, 2013).

Health Risks Assessment

Developmental Toxicity

Studies have highlighted the developmental toxicity associated with perfluoroalkyl acids and their derivatives, including the impact on rodents' developmental and reproductive indices. These findings have prompted reconsideration of their relevance to human health risks and underscore the necessity for further research into the developmental effects of these compounds (Lau, Butenhoff, & Rogers, 2004).

Immunotoxicity

Research indicates that perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), which are related to the compound , exhibit immunotoxic effects. These effects include altered inflammatory responses and antibody synthesis, both in experimental animals and potentially in humans. This immunotoxicity might occur independently of peroxisome proliferator-activated receptor alpha (PPARalpha), suggesting a need to explore both PPARalpha-dependent and -independent pathways in future studies (DeWitt et al., 2009).

Environmental Fate and Transport

Contaminated Site Studies

Research focusing on the transport and fate of PFAS in contaminated sites, especially where Aqueous Film Forming Foam (AFFF) formulations have been used, is essential for understanding the environmental behavior of these substances. High-resolution field data from such sites are crucial for validating transport models and assessing the environmental and health impacts of PFAS, including their precursors and degradation products (Bekele et al., 2020).

properties

IUPAC Name

(2S)-2-[(4-acetamidophenyl)sulfonylamino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S/c1-8(2)12(13(17)18)15-21(19,20)11-6-4-10(5-7-11)14-9(3)16/h4-8,12,15H,1-3H3,(H,14,16)(H,17,18)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOOEHVNCNKAPL-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401259135
Record name N-[[4-(Acetylamino)phenyl]sulfonyl]-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401259135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(4-acetamidobenzenesulfonamido)-3-methylbutanoic acid

CAS RN

64527-18-0
Record name N-[[4-(Acetylamino)phenyl]sulfonyl]-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64527-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[4-(Acetylamino)phenyl]sulfonyl]-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401259135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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